

A Technical Guide to the Reactivity Profile of 2-Bromo-3-methoxypyridine

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Compound of Interest

Compound Name: 2-Bromo-3-methoxypyridine

Cat. No.: B021398

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Abstract: **2-Bromo-3-methoxypyridine** is a key heterocyclic building block in modern organic synthesis, particularly valued as an intermediate in the development of novel pharmaceutical and agrochemical agents.[1][2] Its unique electronic and steric properties, arising from the interplay between the electron-deficient pyridine ring, the reactive C-Br bond at the 2-position, and the electron-donating methoxy group at the 3-position, offer a versatile platform for a wide range of chemical transformations.[3] This document provides an in-depth technical overview of the reactivity profile of **2-Bromo-3-methoxypyridine**, focusing on its synthesis and principal reaction classes, including palladium-catalyzed cross-couplings, metal-halogen exchange, and nucleophilic aromatic substitution. Detailed experimental protocols, quantitative data, and process visualizations are provided to support researchers and drug development professionals in its effective application.

Physical and Chemical Properties

2-Bromo-3-methoxypyridine is typically an off-white to light yellow solid at room temperature, a convenient form for handling and storage.[1] It is soluble in common organic solvents, though its solubility in water is limited.[4] The core physical and chemical characteristics are summarized below.



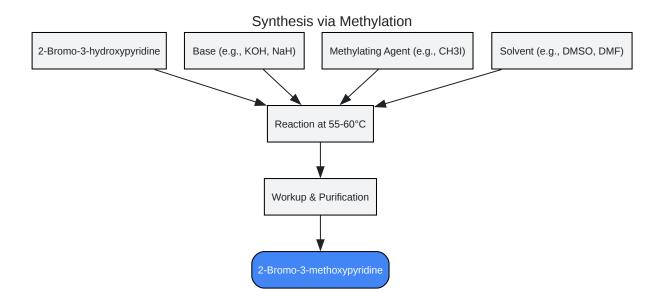
Property	Value	Reference
CAS Number	24100-18-3	[5]
Molecular Formula	C ₆ H ₆ BrNO	[5]
Molecular Weight	188.02 g/mol	[5]
Appearance	Off-white to light yellow solid	[1][6]
Melting Point	38-50 °C	[1][7]
Boiling Point	Approx. 220-230 °C	[4]
Density	Approx. 1.56 g/cm ³	[4]
Purity (Typical)	≥99.0% (GC)	[1]

Synthesis of 2-Bromo-3-methoxypyridine

Several synthetic routes to **2-Bromo-3-methoxypyridine** have been established. The most common methods involve the methylation of 2-bromo-3-hydroxypyridine or the bromination of a 3-methoxypyridine precursor.

Route 1: Methylation of 2-Bromo-3-hydroxypyridine This is a widely used method involving the O-methylation of commercially available 2-bromo-3-hydroxypyridine using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.[8][9]





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Caption: Workflow for the synthesis of **2-Bromo-3-methoxypyridine**.

Route 2: From 2-nitro-3-methoxypyridine An alternative approach involves the direct replacement of a nitro group on the pyridine ring with a bromine atom using a brominating agent.[10] This method is reported to have mild reaction conditions and high yields, making it suitable for larger-scale production.[6][10]

Detailed Experimental Protocol: Methylation of 2-Bromo-3-hydroxypyridine[8]

- Reagents & Setup: To a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 2-bromo-3-pyridinol (71.0 g) and pulverized potassium hydroxide (KOH, 77.8 g) in dimethyl sulfoxide (DMSO, 500 mL).
- Reaction Initiation: Stir the mixture under a nitrogen atmosphere and heat to 55-60°C.
- Addition of Methylating Agent: Prepare a solution of methyl iodide (CH₃I, 72.4 g) in DMSO (100 mL). Add this solution dropwise to the reaction mixture while maintaining the



temperature at 55-60°C.

- Reaction Completion: After the addition is complete, maintain the reaction mixture at 55-60°C for an additional 30 minutes.
- Quenching & Precipitation: Pour the warm mixture into 800 g of ice water. A precipitate will form.
- Extraction: Filter the precipitate and triturate it with diethyl ether (3 x 500 mL). Combine the ether extracts.
- Washing: Wash the combined organic extracts sequentially with 1 N NaOH (500 mL), water (500 mL), 1 N HCl (3 x 250 mL), and saturated NaCl solution (500 mL).
- Drying & Concentration: Dry the organic phase with anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Yield: This procedure affords 2-bromo-3-methoxypyridine as a solid (approx. 52.3 g, 68% yield).

Core Reactivity Profile

The reactivity of **2-Bromo-3-methoxypyridine** is dominated by the C(sp²)-Br bond at the 2-position. The electron-withdrawing nature of the pyridine nitrogen atom makes this position susceptible to both metal-catalyzed cross-coupling and nucleophilic aromatic substitution.[3] [11]

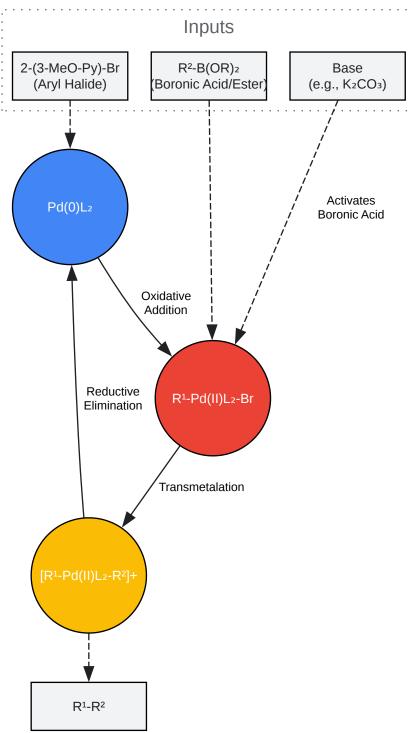
Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions is paramount for creating C-C, C-N, and C-S bonds, forming the backbone of many complex molecule syntheses.[12] The C-Br bond at the 2-position of the pyridine ring is highly reactive towards oxidative addition to a Pd(0) center.[13]

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling **2-Bromo-3-methoxypyridine** with various organoboron compounds.



Suzuki-Miyaura Catalytic Cycle



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Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.



Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Arylboronic Acid	Catalyst (mol%)	Ligand	Base	Solvent	Yield (%)
Phenylboroni c acid	Pd(OAc) ₂ (2- 5%)	SPhos	K ₃ PO ₄	Toluene/H ₂ O	>85
4-Tolylboronic acid	Pd(PPh ₃) ₄ (3- 5%)	-	K ₂ CO ₃	Dioxane/H₂O	>90
3- Furylboronic acid	PdCl ₂ (dppf) (3%)	-	Na ₂ CO ₃	DME	>80

Yields are representative for 2-bromopyridine substrates and may vary.

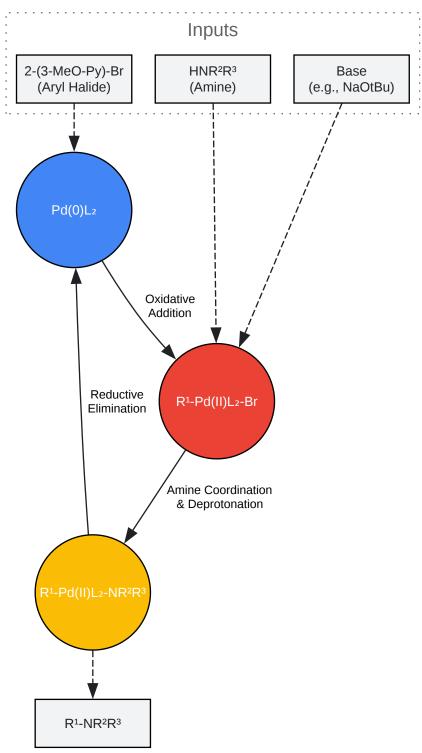
3.1.1.1 Detailed Experimental Protocol: Suzuki-Miyaura Coupling[13]

- Setup: To a Schlenk flask, add **2-Bromo-3-methoxypyridine** (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).
- Inert Atmosphere: Evacuate and backfill the flask with argon three times.
- Solvent Addition: Add degassed toluene and water (typically a 4:1 ratio).
- Reaction: Heat the mixture to 100°C and stir for 12-24 hours, monitoring progress by TLC or GC-MS.
- Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
- Purification: Concentrate the solution and purify the product by column chromatography on silica gel.

This reaction is a powerful tool for constructing C-N bonds, enabling the synthesis of a wide variety of substituted aminopyridines from primary or secondary amines.[14][15]



Buchwald-Hartwig Catalytic Cycle



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Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.



Table 2: Representative Conditions for Buchwald-Hartwig Amination

Amine	Catalyst (mol%)	Ligand	Base	Solvent	Yield (%)
Morpholine	Pd ₂ (dba) ₃ (1- 2%)	XPhos	NaOt-Bu	Toluene	>90
Aniline	Pd(OAc) ₂ (2%)	BINAP	CS2CO3	Dioxane	>85
Benzylamine	Pd ₂ (dba) ₃ (1-2%)	RuPhos	K₃PO₄	t-BuOH	>88

Yields are representative for 2-bromopyridine substrates and may vary.[16]

3.1.2.1 Detailed Experimental Protocol: Buchwald-Hartwig Amination[13]

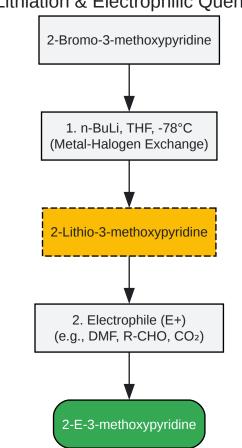
- Setup: In a glovebox, add Pd₂(dba)₃ (0.01 eq), a suitable phosphine ligand (e.g., XPhos, 0.025 eq), and NaOt-Bu (1.4 eq) to a sealable reaction tube.
- Reagent Addition: Remove the tube from the glovebox. Add **2-Bromo-3-methoxypyridine** (1.0 eq) and the desired amine (1.2 eq), followed by anhydrous toluene.
- Reaction: Seal the tube and heat the reaction mixture to 100-110°C for 18-24 hours, monitoring progress by TLC or GC-MS.
- Workup: After completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
- Purification: Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
 Concentrate the solution and purify the product by column chromatography.

Metal-Halogen Exchange (Lithiation)

Treatment of **2-Bromo-3-methoxypyridine** with a strong organolithium base (e.g., n-BuLi or t-BuLi) at low temperatures results in a metal-halogen exchange to form the highly reactive 2-



lithio-3-methoxypyridine intermediate.[17][18] This nucleophilic species can be trapped with various electrophiles to install a wide range of functional groups at the 2-position.



Lithiation & Electrophilic Quench

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Caption: General workflow for lithiation and electrophilic quench.

3.2.1 Detailed Experimental Protocol: Lithiation and Formylation

- Setup: Dissolve **2-Bromo-3-methoxypyridine** (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an argon atmosphere.
- Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
- Lithiation: Add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise via syringe, keeping the internal temperature below -70°C. Stir the mixture at -78°C for 30-60 minutes.

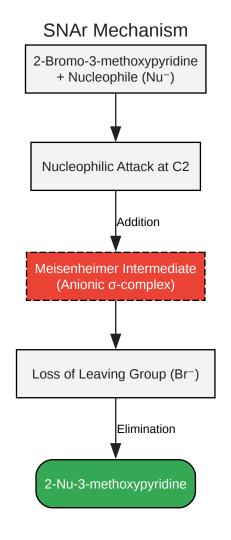


- Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the solution.
- Warming and Quenching: Allow the reaction to slowly warm to room temperature over 1-2 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield 3-methoxy-2-pyridinecarboxaldehyde.

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the electron-deficient 2-position can be displaced by strong nucleophiles. The reaction proceeds through a high-energy Meisenheimer intermediate, which is stabilized by the ring nitrogen.[11] This pathway provides a direct, metal-free route to introduce heteroatom nucleophiles.[2][4]





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Caption: Mechanism for Nucleophilic Aromatic Substitution (SNAr).

Table 3: Representative Nucleophiles for SNAr

Nucleophile	Reagent	Conditions	Product Type
Alkoxide	NaOMe, KOt-Bu	Heat in corresponding alcohol	2,3-Dimethoxypyridine
Thiolate	NaSPh	DMF, Heat	3-Methoxy-2- (phenylthio)pyridine
Amine	Piperidine	High temp, sealed tube	3-Methoxy-2- (piperidin-1-yl)pyridine



Safety and Handling

2-Bromo-3-methoxypyridine is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[19]

Hazard Class	GHS Statements	Precautionary Measures
Acute Toxicity, Oral	H302: Harmful if swallowed	P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help.
Skin Irritation	H315: Causes skin irritation	P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.
Eye Damage	H318: Causes serious eye damage	P280: Wear eye protection/face protection. P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation	H335: May cause respiratory irritation	P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

This information is a summary. Always consult the full Safety Data Sheet (SDS) before use.[5] [7][19]

Conclusion

2-Bromo-3-methoxypyridine demonstrates a rich and versatile reactivity profile centered on the strategic placement of its bromo, methoxy, and pyridine nitrogen functionalities. Its reliable



participation in high-yield palladium-catalyzed cross-coupling reactions makes it an invaluable precursor for biaryl and arylamine structures. Furthermore, its capacity for facile metal-halogen exchange opens avenues to a host of derivatives via nucleophilic intermediates, while direct nucleophilic aromatic substitution offers a complementary, metal-free functionalization strategy. A thorough understanding of these reaction pathways empowers researchers to effectively leverage this compound in the synthesis of complex molecular targets for pharmaceutical and materials science applications.

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